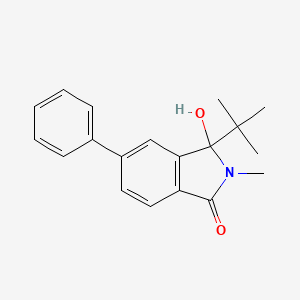![molecular formula C11H12O2S B11939986 [2-(1-Propynylsulfonyl)ethyl]benzene](/img/structure/B11939986.png)
[2-(1-Propynylsulfonyl)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(1-Propynylsulfonyl)ethyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a 2-(1-propynylsulfonyl)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Propynylsulfonyl)ethyl]benzene typically involves the reaction of benzene with a suitable sulfonylating agent, followed by the introduction of the propynyl group. One common method involves the use of sulfonyl chlorides and alkynes under specific reaction conditions to achieve the desired product. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and alkynylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(1-Propynylsulfonyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted benzenes, and various derivatives depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(1-Propynylsulfonyl)ethyl]benzene is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound may be explored for its potential as a pharmacophore. Its sulfonyl group can interact with biological targets, making it a candidate for drug development and biochemical studies.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and stability make it suitable for various applications in material science and engineering.
Wirkmechanismus
The mechanism of action of [2-(1-Propynylsulfonyl)ethyl]benzene involves its interaction with molecular targets through its sulfonyl and propynyl groups. These functional groups can form covalent bonds or engage in non-covalent interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(1-Propynylsulfonyl)ethyl]toluene: Similar structure with a methyl group on the benzene ring.
[2-(1-Propynylsulfonyl)ethyl]phenol: Contains a hydroxyl group on the benzene ring.
[2-(1-Propynylsulfonyl)ethyl]aniline: Features an amino group on the benzene ring.
Uniqueness
[2-(1-Propynylsulfonyl)ethyl]benzene is unique due to its specific combination of a sulfonyl group and a propynyl group attached to the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its similar counterparts.
Eigenschaften
Molekularformel |
C11H12O2S |
|---|---|
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
2-prop-1-ynylsulfonylethylbenzene |
InChI |
InChI=1S/C11H12O2S/c1-2-9-14(12,13)10-8-11-6-4-3-5-7-11/h3-7H,8,10H2,1H3 |
InChI-Schlüssel |
KVEBODAFWASRDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CS(=O)(=O)CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


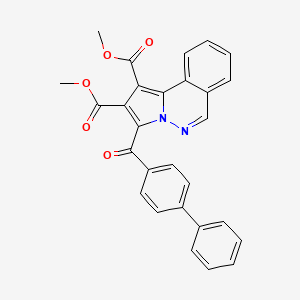
![1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11939911.png)

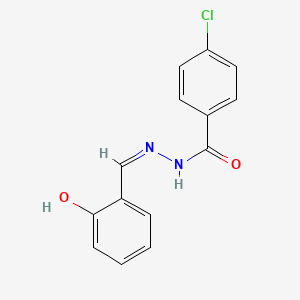
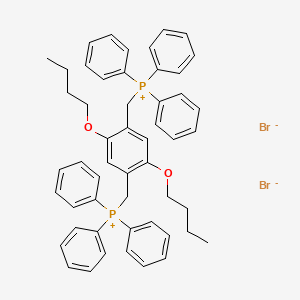
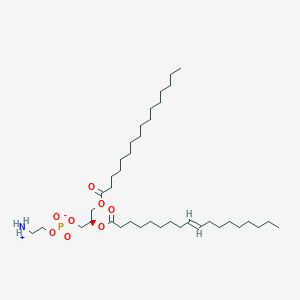
![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939938.png)
![N-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)acetamide](/img/structure/B11939949.png)
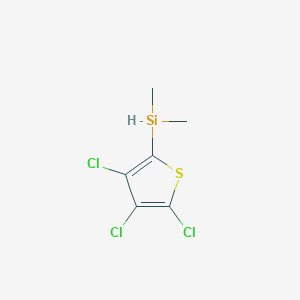

![5-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11939962.png)


